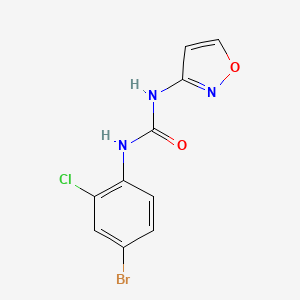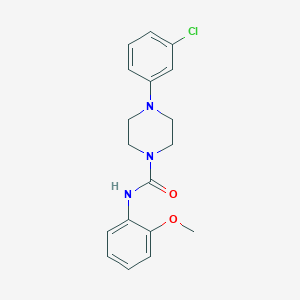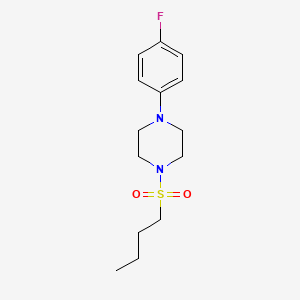
1-(4-Bromo-2-chlorophenyl)-3-(1,2-oxazol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-chlorophenyl)-3-(1,2-oxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a bromine and chlorine-substituted phenyl ring, an oxazole ring, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorophenyl)-3-(1,2-oxazol-3-yl)urea typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Substitution on the Phenyl Ring: The bromine and chlorine substituents can be introduced onto the phenyl ring through halogenation reactions using reagents like bromine and chlorine gas or their respective halogenating agents.
Urea Formation: The final step involves the reaction of the substituted phenyl ring and the oxazole ring with an isocyanate or a carbamate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions: 1-(4-Bromo-2-chlorophenyl)-3-(1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The halogen atoms on the phenyl ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing halogen atoms.
科学的研究の応用
1-(4-Bromo-2-chlorophenyl)-3-(1,2-oxazol-3-yl)urea has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-3-(1,2-oxazol-3-yl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing cellular signaling pathways, metabolic processes, or gene expression to elicit desired biological responses.
類似化合物との比較
1-(4-Bromo-2-chlorophenyl)-3-(1,2-oxazol-3-yl)urea can be compared with other similar compounds, such as:
1-(4-Bromo-2-chlorophenyl)-3-(1,2-thiazol-3-yl)urea: Similar structure with a thiazole ring instead of an oxazole ring.
1-(4-Bromo-2-chlorophenyl)-3-(1,2-imidazol-3-yl)urea: Contains an imidazole ring instead of an oxazole ring.
1-(4-Bromo-2-chlorophenyl)-3-(1,2-pyrazol-3-yl)urea: Features a pyrazole ring in place of the oxazole ring.
Uniqueness: The presence of the oxazole ring in this compound imparts unique electronic and steric properties, which may influence its reactivity and biological activity compared to similar compounds with different heterocyclic rings.
特性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O2/c11-6-1-2-8(7(12)5-6)13-10(16)14-9-3-4-17-15-9/h1-5H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIOHUVTIHTJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B5433006.png)

![4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyridinamine](/img/structure/B5433016.png)
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B5433038.png)
![4-[[4-[(Z)-2-cyano-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B5433039.png)
![2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B5433046.png)
![N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5433058.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5433068.png)
![(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B5433078.png)

![2-(4-Chloro-2-methylphenoxy)-N-{5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}acetamide](/img/structure/B5433088.png)

![3-(2-{[2-(acetylamino)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5433105.png)
